1-(2,3-Difluorophenyl)-4-fluoronaphthalene
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Overview
Description
1-(2,3-Difluorophenyl)-4-fluoronaphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)-4-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
1-(2,3-Difluorophenyl)-4-fluoronaphthalene has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and stability, making it effective in various applications. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar fluorinated aromatic structure and has comparable applications in research and industry.
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Another fluorinated compound with applications in antitumor activity.
Uniqueness: 1-(2,3-Difluorophenyl)-4-fluoronaphthalene stands out due to its specific substitution pattern and the presence of both naphthalene and difluorophenyl groups. This unique structure imparts distinct chemical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C16H9F3 |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-14-9-8-11(10-4-1-2-5-12(10)14)13-6-3-7-15(18)16(13)19/h1-9H |
InChI Key |
WXHLILWHYAODIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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